molecular formula C8H11N5O B14409102 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol CAS No. 86673-92-9

3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol

Katalognummer: B14409102
CAS-Nummer: 86673-92-9
Molekulargewicht: 193.21 g/mol
InChI-Schlüssel: YBPYXLAEBWRSJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol is a heterocyclic compound that features a triazole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol typically involves the formation of the triazole ring followed by its fusion with the pyridazine ring. One common method involves the reaction of hydrazine hydrate with ethylene glycol under reflux conditions to form the triazole ring, which is then fused with a suitably substituted pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position .

Wirkmechanismus

The mechanism of action of 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

86673-92-9

Molekularformel

C8H11N5O

Molekulargewicht

193.21 g/mol

IUPAC-Name

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)propan-1-ol

InChI

InChI=1S/C8H11N5O/c14-5-1-4-9-7-2-3-8-11-10-6-13(8)12-7/h2-3,6,14H,1,4-5H2,(H,9,12)

InChI-Schlüssel

YBPYXLAEBWRSJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=CN2N=C1NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.